molecular formula C10H10N2S B14655204 2-Thiazolamine, 5-methyl-N-phenyl- CAS No. 52829-93-3

2-Thiazolamine, 5-methyl-N-phenyl-

Cat. No.: B14655204
CAS No.: 52829-93-3
M. Wt: 190.27 g/mol
InChI Key: JBGWUADIIGVZPF-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-methyl-N-phenyl- is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Chemical Reactions Analysis

2-Thiazolamine, 5-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.

Scientific Research Applications

2-Thiazolamine, 5-methyl-N-phenyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has shown potential for its use in developing drugs for treating infections and inflammatory diseases.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-methyl-N-phenyl- involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to antimicrobial and anti-inflammatory effects. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and immune response .

Comparison with Similar Compounds

2-Thiazolamine, 5-methyl-N-phenyl- can be compared with other thiazole derivatives such as:

The uniqueness of 2-Thiazolamine, 5-methyl-N-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

CAS No.

52829-93-3

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-methyl-N-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2S/c1-8-7-11-10(13-8)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)

InChI Key

JBGWUADIIGVZPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC2=CC=CC=C2

Origin of Product

United States

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